molecular formula C15H20F3N3O B2550736 2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097864-38-3

2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2550736
CAS RN: 2097864-38-3
M. Wt: 315.34
InChI Key: SQSIEINHDRVEDE-UHFFFAOYSA-N
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Description

The compound is a complex molecule that likely features a piperidine core, which is a common structural motif in medicinal chemistry due to its presence in many biologically active molecules. The structure also suggests the presence of a trifluoroethyl group and a cyclopenta[c]pyridazin-3-one moiety, which could contribute to the molecule's chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One such method involves the use of donor-acceptor cyclopropanes or cyclobutanes in the presence of MgI2 as a Lewis acid, which are then treated with 1,3,5-triazinanes to yield the desired five- or six-membered ring systems. This method is noted for its high yields, up to 93%, and its tolerance for a variety of functional groups, providing an efficient entry into this class of compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their potential biological activity. In the case of cyclopenta[c]piperidines, the axial-equatorial conformational preferences of the substituents are opposite to those found in monocyclic piperidine analogues. This conformational difference is significant as it affects the overall shape of the molecule and how it might interact with biological targets, such as substance P antagonists .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, piperidine-mediated [3 + 3] cyclization is a method to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles. This transformation is highly efficient and provides a facile route to functionalized 5H-chromeno[2,3-b]pyridines under mild reaction conditions .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated innovative approaches to synthesizing related compounds, emphasizing stereochemistry and nucleophilic displacement reactions. For example, Barnett et al. (2004) described an improved synthesis method for a multidrug resistance modulator, highlighting the role of stereochemistry in the displacement reactions of related substrates. This work provides a foundation for synthesizing complex molecules, including those related to the specified compound (Barnett, Huff, Kobierski, Letourneau, & Wilson, 2004).

Anticonvulsant Properties

Georges et al. (1989) explored the structural and electronic properties of anticonvulsant drugs, including derivatives of pyridazines. Their work on crystal structures and molecular orbital calculations offers insights into how modifications to molecules similar to the queried compound can impact their pharmacological activity (Georges, Vercauteren, Evrard, & Durant, 1989).

Heterocyclic Chemistry Innovations

Research into heterocyclic compounds, such as the work by Khlebnikov et al. (2018), has led to the development of trifluoromethyl-containing building blocks for synthesizing aminopyrroles, demonstrating the compound's relevance in creating molecules with potential biological activity (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Pharmacological Applications

The compound and its derivatives have been implicated in various pharmacological studies. For instance, Gyoten et al. (2003) synthesized fused pyridazines with antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting potential therapeutic applications for allergic conditions (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Mechanism of Action

properties

IUPAC Name

2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c16-15(17,18)10-20-6-4-11(5-7-20)9-21-14(22)8-12-2-1-3-13(12)19-21/h8,11H,1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSIEINHDRVEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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